molecular formula C8H8Cl2O B060557 (S)-2-Chloro-1-(3-chloro-phenyl)-ethanol CAS No. 174699-78-6

(S)-2-Chloro-1-(3-chloro-phenyl)-ethanol

Cat. No. B060557
CAS RN: 174699-78-6
M. Wt: 191.05 g/mol
InChI Key: LBSKQOSGSUKVDG-MRVPVSSYSA-N
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Description

“(S)-2-Chloro-1-(3-chloro-phenyl)-ethanol” is a chemical compound with the molecular formula C8H8Cl2O and a molecular weight of 191.05 . It is used as a reactant in the enzymic preparation of R)-2-chloro-1-(m-chlorophenyl)ethanol, which is used in the preparation of β3-adrenergic receptor agonists .


Synthesis Analysis

The synthesis of “(S)-2-Chloro-1-(3-chloro-phenyl)-ethanol” involves the use of 2,3’-Dichloroacetophenone, Triisobutylaluminium, Isopropyl alcohol, and 1,1’-Bi-2-naphthol .


Physical And Chemical Properties Analysis

The boiling point of “(S)-2-Chloro-1-(3-chloro-phenyl)-ethanol” is predicted to be 284.6±25.0 °C, and its density is predicted to be 1.328±0.06 g/cm3 . Its pKa value is predicted to be 12.94±0.20 .

Scientific Research Applications

  • Synthesis of Novel Quinoline-Thiazole Derivatives : This compound is used in the synthesis of novel quinoline-thiazole derivatives with potential antimicrobial properties (Desai et al., 2012).

  • Chiral Intermediate in Antidepressant Drugs : It serves as a chiral intermediate in the synthesis of antidepressant drugs. The yeast reductase YOL151W was identified for its high activity in producing the (S)-alcohol version of this compound with high enantioselectivity (Choi et al., 2010).

  • Key Pharmaceutical Intermediate : The compound is a key intermediate in the synthesis of β-adrenoceptor receptor agonists. The microbial cells of Candida ontarioensis showed excellent catalytic activity for its production (Ni et al., 2012).

  • Synthesis of Ticagrelor : It's a vital chiral intermediate for synthesizing Ticagrelor, an effective treatment for acute coronary syndromes. A ketoreductase was used for transforming related compounds into the chiral alcohol with high conversion and enantioselectivity (Guo et al., 2017).

  • Reduction to R-2'-Chloro-1-Phenylethanol : Saccharomyces cerevisiae B5 was identified for the stereoselective reduction of 2'-chloroacetophenone to R-2'-chloro-1-phenylethanol, an effective method for preparing chiral chloroacetophenone derivatives (Ou et al., 2003).

  • Lipase-Mediated Resolution : Lipase-catalyzed alcoholysis, hydrolysis, and acylation were used for the resolution of 1-(4-amino-3-chloro-5-cyanophenyl)-2-bromo-1-ethanol, a compound with a similar structure, indicating the potential of enzymatic processes in producing chiral alcohols (Conde et al., 1998).

Safety And Hazards

The safety symbols for “(S)-2-Chloro-1-(3-chloro-phenyl)-ethanol” under the Globally Harmonized System (GHS) include GHS07, and the signal word is "Warning" . The hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

(1S)-2-chloro-1-(3-chlorophenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Cl2O/c9-5-8(11)6-2-1-3-7(10)4-6/h1-4,8,11H,5H2/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBSKQOSGSUKVDG-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(CCl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)Cl)[C@@H](CCl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40431455
Record name (S)-2-Chloro-1-(3-chloro-phenyl)-ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40431455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-Chloro-1-(3-chloro-phenyl)-ethanol

CAS RN

174699-78-6
Record name (S)-2-Chloro-1-(3-chloro-phenyl)-ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40431455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Bio-reaction and analysis were carried out in the same way as described in Example 2 except that as substrate was used 3.25 g each of 2-bromo-1-(2'-chlorophenyl) ethanone, 2-chloro-1-(3'-chlorophenyl) ethanone and 2-chloro-1-(4'-chlorophenyl) ethanone instead of 2-bromo-1-(3'-chlorophenyl) ethanone and as the reaction products (-)-2-chloro-1-(2'-chlorophenyl) ethanol, (-)-2-chloro-1-(3'-chlorophenyl) ethanol and (-)-2-chloro-1-(4'-chlorophenyl) ethanol were obtained respectively. The yields and physical properties of the respective reaction products were as shown in Table 4.
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Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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